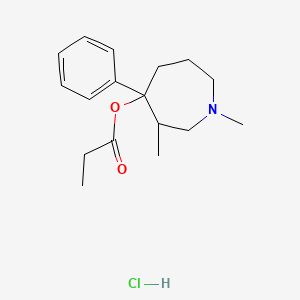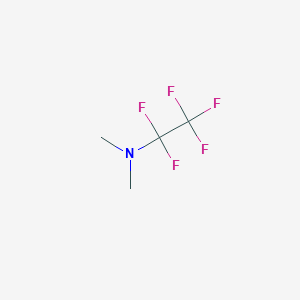
1,1,2,2,2-pentafluoro-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine is a fluorinated amine compound with the molecular formula C4H6F5N. It is characterized by the presence of five fluorine atoms attached to the ethylamine backbone, which significantly alters its chemical and physical properties compared to non-fluorinated amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,2-pentafluoro-N,N-dimethylethanamine typically involves the fluorination of N,N-dimethylethanamine. One common method includes the reaction of N,N-dimethylethanamine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into less fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Less fluorinated amines or hydrocarbons.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine has several applications in scientific research:
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential use in pharmaceuticals, especially in the development of fluorinated drugs.
Mechanism of Action
The mechanism by which 1,1,2,2,2-pentafluoro-N,N-dimethylethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to altered biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,2-Pentafluoro-N,N-bis(pentafluoroethyl)ethanamine: Another fluorinated amine with a similar structure but with additional fluorinated ethyl groups.
1,1,2,2,2-Pentafluoro-N,N-dimethylethane selenamide: A selenamide derivative with similar fluorination.
Uniqueness
1,1,2,2,2-Pentafluoro-N,N-dimethylethanamine is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H6F5N |
|---|---|
Molecular Weight |
163.09 g/mol |
IUPAC Name |
1,1,2,2,2-pentafluoro-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H6F5N/c1-10(2)4(8,9)3(5,6)7/h1-2H3 |
InChI Key |
JIOLPTLTFGMOFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


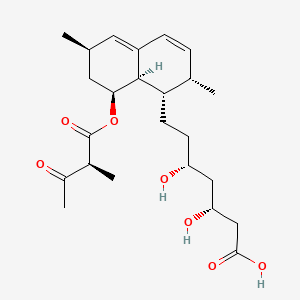
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
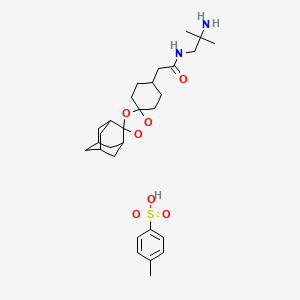
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)

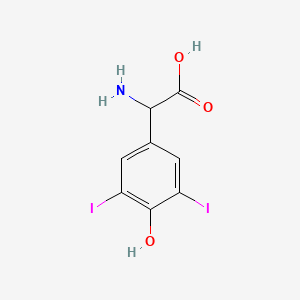
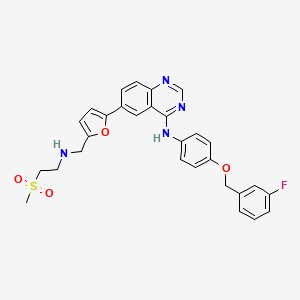
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
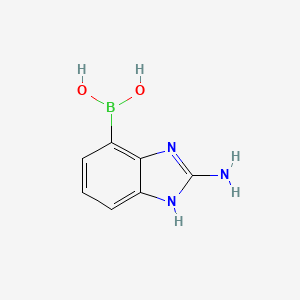
![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
